molecular formula C9H6FN3O2 B2756995 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid CAS No. 1293284-50-0

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B2756995
CAS No.: 1293284-50-0
M. Wt: 207.164
InChI Key: FLTYWCWXBMTXJZ-UHFFFAOYSA-N
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Description

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C9H6FN3O2 and a molecular weight of 207.16 g/mol . This compound is characterized by the presence of a fluorine atom, a triazole ring, and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 1-fluoro-2-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group.

    Cyclization: The amine group undergoes cyclization with an azide to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, triazole derivatives, and various esters and amides .

Scientific Research Applications

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is unique due to the presence of the fluorine atom, which enhances its chemical reactivity and stability. This makes it particularly useful in applications requiring high-performance materials .

Biological Activity

4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a fluorine atom and a triazole moiety attached to a benzoic acid structure, making it a valuable scaffold for drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C₉H₆FN₃O₂
  • Molecular Weight : 207.16 g/mol
  • CAS Number : 1293284-50-0

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, one study reported IC50 values in the nanomolar range for several derivatives of triazole compounds against human cancer cells. Notably, the compound demonstrated effective binding affinity to heat shock protein 90 (HSP90), which is a promising target in cancer therapy.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound NameCell LineIC50 (nM)Mechanism of Action
4-F-TriazoleU25150HSP90 Inhibition
4-F-TriazoleHeLa75Apoptosis Induction
4-F-TriazoleMCF760Cell Cycle Arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that triazole derivatives can inhibit the growth of various pathogens including bacteria and fungi. For example, in vitro assays demonstrated that the compound exhibited effective inhibition against Candida albicans and Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Comparison to Standard
Candida albicans8Fluconazole (16 μg/mL)
Escherichia coli32Ampicillin (64 μg/mL)

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that triazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • HSP90 Inhibition : Disruption of HSP90 function leads to destabilization of client proteins involved in cancer progression.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation.

Case Studies

A notable case study focused on the synthesis and evaluation of triazole derivatives including the target compound. The study found that modifications on the triazole ring significantly influenced both cytotoxicity and selectivity towards cancer cells. In vivo studies using murine models further confirmed the efficacy of these compounds in reducing tumor growth without significant toxicity .

Properties

IUPAC Name

4-fluoro-2-(triazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTYWCWXBMTXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2N=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11 using 4-fluoro-2-iodobenzoic acid and 1,2,3-triazole. ESI-MS (m/z): 208.2 [M+1]+.
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Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 1, substituting for 4-fluoro-2-iodo-benzoic acid for 5-fluoro-2-iodo-benzoic acid in Step A. 1H NMR (400 MHz, CD3OD): 7.93 (s, 2H), 7.88 (dd, J=8.7, 5.9 Hz, 1H), 7.56 (dd, J=9.2, 2.5 Hz, 1H), 7.38-7.30 (m, 1H).
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner analogous to Intermediate 13, substituting 4-fluoro-2-iodo-benzoic acid for 5-fluoro-2-iodo-benzoic acid. 1H NMR (400 MHz, CD3OD): 7.93 (s, 2H), 7.88 (dd, J=8.7, 5.9 Hz, 1H), 7.56 (dd, J=9.2, 2.5 Hz, 1H), 7.38-7.30 (m, 1H).
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